molecular formula C10H9NO2 B1317496 5-(2-Methoxyphenyl)oxazole CAS No. 848608-55-9

5-(2-Methoxyphenyl)oxazole

Cat. No.: B1317496
CAS No.: 848608-55-9
M. Wt: 175.18 g/mol
InChI Key: GUXQZEQRJQEFPO-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)oxazole ( 391927-02-9) is a chemical compound with the molecular formula C 10 H 9 NO 2 and a molecular weight of 175.18 g/mol . Its structure consists of an oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen atoms, which is substituted at the 5-position with a 2-methoxyphenyl group. The oxazole ring is a privileged scaffold in medicinal chemistry and drug discovery due to its presence in various biologically active molecules and natural products . Compounds featuring the oxazole core have been extensively studied for their wide spectrum of pharmacological activities, including potential as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents . Specifically, structurally related 4,5-disubstituted oxazole derivatives have been identified as a novel class of highly potent antitubulin agents, demonstrating significant antiproliferative activity against a range of human cancer cell lines by inhibiting tubulin polymerization . The van Leusen oxazole synthesis, which employs Tosylmethylisocyanide (TosMIC) reagents, is one of the most convenient and widely used methods for the preparation of oxazole derivatives, highlighting the synthetic utility and accessibility of this heterocyclic system . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXQZEQRJQEFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587622
Record name 5-(2-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848608-55-9
Record name 5-(2-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 2 Methoxyphenyl Oxazole and Analogous Architectures

Classical Approaches to Oxazole (B20620) Ring Formation

Traditional methods for synthesizing the oxazole nucleus have been the bedrock for heterocyclic chemistry, providing fundamental pathways to these structures. ijpsonline.comslideshare.net

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this synthesis is a cornerstone for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction typically involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org The cyanohydrin, often derived from an aromatic aldehyde, reacts with another aldehyde, and both are usually used in equimolar amounts. wikipedia.org The process is a dehydration reaction that proceeds under mild conditions. ijpsonline.comwikipedia.org For a compound like 5-(2-Methoxyphenyl)oxazole, this would involve the reaction of an appropriate cyanohydrin and 2-methoxybenzaldehyde (B41997). The final product precipitates as a hydrochloride salt and can be neutralized to the free base. wikipedia.org

Bredereck Reaction Modifications

The Bredereck reaction provides a pathway to oxazole derivatives by reacting α-haloketones with amides or formamide. ijpsonline.comslideshare.netijpsonline.com This method is noted for its efficiency and economy in producing 2,4-disubstituted oxazoles. ijpsonline.com Modifications to this reaction have expanded its utility. For instance, α-hydroxyketones have been used as starting materials, offering an alternative to α-haloketones. ijpsonline.com

Modern and Green Synthetic Strategies for Oxazole Derivatives

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches often lead to higher yields, shorter reaction times, and simpler purification processes. ijpsonline.comasianpubs.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, including the formation of oxazoles. asianpubs.orgijpsonline.com This technique can significantly accelerate reaction rates and improve yields. asianpubs.orgnih.gov A notable example is the one-pot, microwave-assisted synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org In a specific protocol, reacting an aryl aldehyde with TosMIC in isopropanol (B130326) with potassium phosphate (B84403) as a catalyst under microwave irradiation at 65°C for just 8 minutes can produce 5-substituted oxazoles in high yields. ijpsonline.comnih.gov For instance, the reaction of benzaldehyde (B42025) and TosMIC under these conditions yielded 5-phenyloxazole (B45858) at 96%. nih.gov This method's efficiency and use of a relatively benign solvent like isopropanol highlight its green chemistry credentials. nih.gov

Another microwave-assisted approach involves the Suzuki reaction of a pre-formed oxazole. For example, 2,5-dimethyl-4-(4-bromophenyl)oxazole can be coupled with substituted phenylboronic acids in the presence of a palladium catalyst to yield novel biphenyl-oxazole derivatives. ijpsonline.com

Ultrasound-Mediated Reactions

Ultrasonic irradiation is another green technique that enhances chemical reactivity through acoustic cavitation. tandfonline.comrsc.org This method is known for its short reaction times, high yields, and mild conditions. ijpsonline.com The synthesis of 2,4,5-trisubstituted oxazoles has been achieved through a domino reaction of benzoin (B196080) and substituted benzylamines using 2-Iodoxybenzoic acid (IBX) as an oxidant under ultrasound irradiation, producing excellent yields. ijpsonline.com

Furthermore, a multicomponent reaction (Ugi-3CR) to synthesize highly functionalized 2-aminonitrile oxazoles demonstrates the power of ultrasound. semanticscholar.org Reactions carried out under ultrasonic irradiation (USI) conditions showed significantly higher yields (73-90%) compared to the same reactions at room temperature (61-79%). semanticscholar.org

Catalytic Approaches (e.g., Palladium, Copper, Nickel Catalysis)

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including oxazoles. tandfonline.comnanomaterchem.com Palladium, copper, and nickel catalysts are frequently employed for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. ijpsonline.combeilstein-journals.org

Palladium and Copper Catalysis: A common strategy is the direct arylation of a pre-existing oxazole ring. For instance, 2,4-disubstituted oxazoles can be synthesized by reacting a 4-substituted oxazole with an aryl bromide. ijpsonline.comresearchgate.net This reaction is often co-catalyzed by a palladium complex, like Pd(PPh₃)₄, and a copper salt, such as CuI, in the presence of a base. researchgate.nettandfonline.com A novel palladium-catalyzed and copper-mediated oxidative cyclization has also been developed to create trisubstituted oxazoles, where water serves as the source of the oxygen atom in the oxazole ring. rsc.org

Nickel Catalysis: Nickel catalysts have also proven effective. One-pot Suzuki-Miyaura coupling reactions catalyzed by nickel can produce 2,4,5-trisubstituted oxazoles. ijpsonline.comtandfonline.com This reaction involves a carboxylic acid, an amino acid, a dehydrative condensing agent, and a boronic acid, showcasing a multicomponent approach. ijpsonline.combeilstein-journals.org Nickel-catalyzed direct arylation of benzoxazoles with arylboronic acids under an oxygen atmosphere has also been reported. beilstein-journals.org

Table 1: Comparison of Synthetic Methodologies for Oxazole Derivatives

Synthetic Method Key Features Typical Reagents Advantages
Fischer Oxazole Synthesis Classical method for 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org Cyanohydrins, Aldehydes, Anhydrous HCl. wikipedia.org Well-established, direct formation of the ring. wikipedia.org
Bredereck Reaction Forms 2,4-disubstituted oxazoles. ijpsonline.com α-haloketones, Amides. ijpsonline.com Efficient and economical. ijpsonline.com
Microwave-Assisted Synthesis Uses microwave energy to accelerate reactions. nih.gov Aryl aldehydes, TosMIC, K₃PO₄. nih.govacs.org Rapid, high yields, environmentally benign. asianpubs.orgnih.gov
Ultrasound-Mediated Reactions Employs ultrasonic waves to enhance reactivity. ijpsonline.comrsc.org Benzoin, Benzylamines, IBX. ijpsonline.com Short reaction times, high yields, mild conditions. ijpsonline.com
Palladium/Copper Catalysis Direct arylation or oxidative cyclization. researchgate.netrsc.org Substituted oxazoles, Aryl bromides, Pd/Cu catalysts. researchgate.net High functional group tolerance, good yields. researchgate.net
Nickel Catalysis One-pot multicomponent reactions or direct arylation. ijpsonline.combeilstein-journals.org Carboxylic acids, Amino acids, Boronic acids, Ni catalyst. beilstein-journals.org Versatile for creating polysubstituted oxazoles. ijpsonline.com

Van Leusen Oxazole Synthesis Utilizing Tosylmethyl Isocyanides (TosMICs)

The Van Leusen oxazole synthesis is a powerful and widely used method for the preparation of 5-substituted oxazoles. mdpi.comorganic-chemistry.org This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.org Specifically, for the synthesis of this compound, 2-methoxybenzaldehyde is reacted with TosMIC. uit.no

The reaction mechanism is initiated by the deprotonation of TosMIC by a base, making it a potent nucleophile. wikipedia.orgorganic-chemistry.org This is followed by a nucleophilic attack on the carbonyl carbon of the aldehyde. nrochemistry.com The resulting intermediate then undergoes a 5-endo-dig cyclization to form a 5-membered ring. wikipedia.org Subsequent elimination of the tosyl group, which is an excellent leaving group, leads to the formation of the oxazole ring. wikipedia.org

The versatility of the Van Leusen synthesis is demonstrated by its applicability to a wide range of aldehydes, including aromatic and heterocyclic aldehydes. mdpi.com For instance, the reaction of various aromatic aldehydes with TosMIC, catalyzed by a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin, yields 5-aryloxazoles in high purity and yield. organic-chemistry.org This method simplifies the purification process as the basic resin and the p-tolylsulfinic acid byproduct can be easily removed by filtration. organic-chemistry.org

A study on the synthesis of phorbazoles and breitfussins analogues employed a modified TosMIC procedure. uit.no In the case of 2-methoxybenzaldehyde, the reaction with TosMIC and potassium carbonate in methanol (B129727) as a refluxing solvent for 16 hours resulted in the formation of this compound in a 44% yield after purification. uit.no

Table 1: Examples of Van Leusen Oxazole Synthesis

AldehydeProductYield (%)Reference
2-MethoxybenzaldehydeThis compound44 uit.no
Benzaldehyde5-Phenyloxazole85 organic-chemistry.org
4-Nitrobenzaldehyde5-(4-Nitrophenyl)oxazole84 organic-chemistry.org
3-Nitro-4-chlorobenzaldehyde5-(3-Nitro-4-chlorophenyl)oxazole83 organic-chemistry.org

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful tool for the preparation of organic compounds, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. acs.orgdurham.ac.uk This technology has been successfully applied to the synthesis of oxazole derivatives.

A multipurpose mesofluidic flow reactor has been developed for the automated synthesis of 4,5-disubstituted oxazoles. acs.orgdurham.ac.uk In this system, a stream of an alkyl isocyanoacetate and an acyl chloride in a solvent like acetonitrile (B52724) are mixed and then passed through a packed cartridge of a solid-supported base. acs.orgdurham.ac.uk This facilitates a rapid intramolecular cyclization, yielding the desired oxazole. acs.orgdurham.ac.uk For example, the reaction of ethyl isocyanoacetate with 3-nitrobenzoyl chloride in a flow system with a solid-supported base (PS-BEMP) produced the corresponding 4,5-disubstituted oxazole as the sole product. acs.orgdurham.ac.uk The isolated yields of the oxazole products were greater than 80% with purities around 90%. durham.ac.uk

While a specific continuous flow synthesis for this compound is not detailed in the provided results, the existing methodologies for substituted oxazoles demonstrate the high potential for adapting this technique for its efficient production.

One-Pot Reaction Protocols for Efficient Oxazole Construction

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. researchgate.net Several one-pot methodologies have been developed for the synthesis of oxazoles.

A modified Van Leusen strategy allows for the one-pot synthesis of 5-(het)aryloxazoles from (het)aryl methyl alcohols or benzyl (B1604629) bromides. organic-chemistry.orgthieme-connect.com This approach involves the in-situ oxidation of the alcohol or bromide to the corresponding aldehyde, which then reacts with TosMIC under basic conditions to form the oxazole. organic-chemistry.orgthieme-connect.com This method is efficient, tolerates a variety of functional groups, and provides high yields (up to 90%). organic-chemistry.org

Multicomponent reactions (MCRs) are a powerful class of one-pot reactions that combine three or more starting materials to form a complex product in a single step. researchgate.net An acid-promoted multicomponent tandem cyclization has been developed for the synthesis of fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles. acs.orgnih.gov This protocol is based on a Robinson-Gabriel-type synthesis and allows for the incorporation of diverse functionalities into the oxazole ring. acs.org Acetonitrile can serve as both a solvent and a reactant in some of these procedures. researchgate.net

Another one-pot method involves the synthesis of 4-tosyl-5-aryloxazoles directly from aromatic carboxylic acids. ias.ac.inias.ac.in The carboxylic acid is first converted to a tosyl carboxylate, which then reacts in situ with TosMIC in the presence of a base to yield the desired oxazole. ias.ac.in This sequential one-pot tandem approach is simple, rapid, and efficient. ias.ac.in

Influence of Substituents on Reaction Pathways and Synthetic Yields

The 2-methoxyphenyl group can play a crucial role in directing the outcome of synthetic reactions. The methoxy (B1213986) group, being an electron-donating group, can influence the reactivity of the aromatic ring. In some cyclization reactions, the methoxy group can act as a catalyst for proton migrations. nih.govnih.govacs.org For instance, in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one, the methoxy group was found to facilitate the proton transfers necessary for both the cyclization and subsequent fragmentation. nih.govnih.govacs.org

In the context of oxazole synthesis via the Van Leusen reaction, the electronic nature of the substituent on the benzaldehyde can affect the reaction rate and yield. While not explicitly a directing group in the mechanistic sense of ortho-metalation, the electron-donating nature of the methoxy group at the ortho position can influence the electrophilicity of the aldehyde's carbonyl carbon.

Furthermore, the ortho-methoxy group can act as a leaving group in certain radical-mediated cyclizations, enabling regioselective bond formation. jst.go.jp

Both steric and electronic effects of substituents on the aryl reactants have a pronounced impact on the formation of oxazoles.

Steric Effects: Steric hindrance from bulky substituents, particularly at the ortho position of the aromatic ring, can impede the reaction and lower the yield. uit.no In a study on the synthesis of oxadiazoles, it was observed that ortho-substituted benzoic acids with smaller torsion angles, indicating greater steric hindrance, were less reactive. otterbein.edu Similarly, in the Van Leusen synthesis of oxazoles, a better yield was obtained from meta-substituted benzaldehydes compared to their ortho-substituted counterparts, an observation attributed to steric hindrance. uit.no In the synthesis of 4,5-disubstituted oxazoles, tertiary or aryl halides were found to be unsuitable due to steric hindrance. organic-chemistry.org

Electronic Effects: The electronic properties of substituents also play a critical role. Electron-withdrawing groups on the aromatic aldehyde generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the deprotonated TosMIC. This often leads to higher reactivity and better yields. organic-chemistry.org Conversely, electron-donating groups can decrease the reactivity of the aldehyde. In the synthesis of N-acetoacetyl derivatives, substrates with aromatic substituents were found to be substantially less reactive than those with aliphatic groups. acs.org

Table 2: Influence of Substituents on Oxazole Synthesis Yield

Reactant 1Reactant 2Substituent PositionElectronic EffectSteric EffectYieldReference
2-MethoxybenzaldehydeTosMICorthoElectron-donatingModerate44% uit.no
3-TosylbenzaldehydeTosMICmetaElectron-withdrawingLow61% uit.no
2-TosylbenzaldehydeTosMICorthoElectron-withdrawingHigh33-40% uit.no

Mechanistic Investigations of Cyclization Reactions and Key Intermediates

Understanding the reaction mechanism and identifying key intermediates is crucial for optimizing reaction conditions and expanding the scope of a synthetic methodology.

The mechanism of the Van Leusen oxazole synthesis is well-established. organic-chemistry.orgnih.gov It proceeds through the formation of an intermediate oxazoline (B21484). organic-chemistry.orgorganic-chemistry.org After the initial nucleophilic addition of deprotonated TosMIC to the aldehyde, an intramolecular cyclization occurs, leading to the oxazoline intermediate. organic-chemistry.orgnih.gov The final step is the base-promoted elimination of p-toluenesulfinic acid to afford the aromatic oxazole. organic-chemistry.org

In the acid-promoted multicomponent synthesis of oxazoles, a classical Robinson-Gabriel reaction is believed to be the key step in the tandem transformation. acs.orgnih.gov This involves the cyclization and dehydration of an α-acylamino ketone intermediate. pharmaguideline.com

Mechanistic studies of a palladium-catalyzed O-cyclization of N-methoxy aryl amides suggest the involvement of a five-membered palladacycle intermediate. acs.org

In some cases, intermediates can be isolated and characterized. For example, in the gold-catalyzed synthesis of 2,5-disubstituted oxazoles from N-propargylcarboxamides, a 5-methylene-4,5-dihydrooxazole intermediate can be observed and even trapped at low temperatures. acs.org

The investigation of reaction mechanisms often involves techniques such as isotopic labeling studies. For instance, deuteration experiments in the gold-catalyzed oxazole synthesis revealed a stereospecific mode for the initial steps of the reaction. acs.org

Reactivity and Mechanistic Investigations of 5 2 Methoxyphenyl Oxazole Derivatives

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

Electrophilic substitution on the oxazole ring is generally challenging due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring system. pharmaguideline.com However, the reaction can proceed, particularly when the ring is activated by electron-donating substituents. pharmaguideline.comnumberanalytics.comtandfonline.com

The positions on the oxazole ring exhibit different levels of reactivity towards electrophiles. The general order of reactivity for electrophilic substitution is C5 > C4 > C2. pharmaguideline.comnih.gov

C5 Position: This is the most frequent site for electrophilic attack. wikipedia.orgtandfonline.com The electron density is highest at this position, making it the most nucleophilic carbon on the ring.

C4 Position: Electrophilic substitution can also occur at the C4 position, though it is generally less favored than C5. pharmaguideline.comnih.gov

C2 Position: The C2 position, situated between the two electronegative heteroatoms, is the most electron-deficient carbon and thus the least reactive towards electrophiles. pharmaguideline.comnih.gov Deprotonation at C2 is more common than electrophilic substitution. wikipedia.org

Direct arylation studies using palladium catalysis have shown that selectivity can be controlled. For instance, different catalyst and ligand systems can direct arylation to either the C2 or C5 positions of an ethyl oxazole-4-carboxylate. nih.gov

The presence of electron-donating groups (EDGs) on the oxazole ring is crucial for facilitating electrophilic substitution reactions. wikipedia.orgnumberanalytics.com These groups increase the electron density of the ring system, making it more susceptible to attack by electrophiles. tandfonline.comsemanticscholar.org The 2-methoxyphenyl group attached at the C5 position of the title compound acts as an electron-donating group, thereby activating the oxazole ring for electrophilic attack. Specifically, the methoxy (B1213986) group on the phenyl ring enhances the electron-donating capacity. evitachem.com For 5-(2-Methoxy-4-nitrophenyl)oxazole, the C-5 position of the oxazole ring is noted as being activated for electrophilic attack due to the electron-donating methoxy group.

Nucleophilic Substitution Reactions Involving the Oxazole Core

Nucleophilic substitution reactions on the oxazole ring are uncommon due to the ring's inherent stability and electron-rich character. pharmaguideline.comtandfonline.comsmolecule.com Such reactions typically require the presence of a good leaving group, such as a halogen, at an electron-deficient position. quizlet.com The order of reactivity for nucleophilic substitution of halogens is C2 >> C4 > C5. tandfonline.com

The C2 position is the most favorable site for nucleophilic attack because the negative charge in the transition state can be stabilized by the adjacent electronegative nitrogen atom. quizlet.com In many cases, nucleophilic attack on the oxazole ring leads to ring cleavage rather than direct substitution. pharmaguideline.com For example, oxazoles can be converted to imidazoles in the presence of ammonia. pharmaguideline.com While generally limited, nucleophilic substitution can occur under forcing conditions, such as the displacement of halogens at the C2 or C4 positions.

Diels-Alder Reactions and Dienophilic Character of Oxazoles

Oxazoles can function as dienes in Diels-Alder [4+2] cycloaddition reactions, a powerful method for synthesizing other heterocyclic systems. numberanalytics.comtandfonline.comwikipedia.org This reaction typically occurs with electron-poor dienophiles. arkat-usa.orgresearchgate.net The initial cycloaddition adducts are often unstable and undergo subsequent reactions, such as elimination or rearrangement, to yield substituted pyridines (from reaction with alkenes) or furans (from reaction with alkynes). arkat-usa.orgresearchgate.net

The reactivity of the oxazole as a diene can be enhanced by several factors:

Electron-donating substituents on the oxazole ring facilitate the reaction. pharmaguideline.com

Activation of the dienophile with electron-withdrawing groups is common. oup.com

Lewis or Brønsted acids can catalyze the reaction by adding to the oxazole nitrogen, which lowers the LUMO energy of the diene and stabilizes the transition state. acs.orgnih.gov

Intramolecular Diels-Alder reactions of oxazoles (IMDAO) are a key strategy for constructing complex heterocyclic and natural product structures. tandfonline.comthieme-connect.com

Table 1: Outcomes of Diels-Alder and Related Cycloaddition Reactions of Oxazoles

Theoretical Aspects of Oxazole Ring Aromaticity and Stability

Oxazoles are aromatic compounds, but their aromaticity is less pronounced compared to other five-membered heterocycles like thiazole (B1198619), imidazole (B134444), and thiophene (B33073). researchgate.nettsijournals.com The high electronegativity of the oxygen atom leads to a less effective delocalization of the π-electrons within the ring. semanticscholar.org

Theoretical studies provide insights into the stability and aromaticity of the oxazole ring:

Aromaticity Indices: Calculations using indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are used to quantify aromaticity. jchemrev.com Studies comparing various five-membered heterocycles suggest an aromaticity order of: thiophene > thiazole > pyrrole (B145914) > imidazole > furan (B31954) > oxazole. researchgate.net

Effect of Heteroatoms: The inclusion of a second heteroatom (nitrogen) in the furan ring to form oxazole has a slightly detrimental effect on its aromaticity. researchgate.net

Stability: While generally stable, some oxazole derivatives, particularly mesoionic compounds like 1,3-oxazol-5-one, can be unstable. mdpi.com This instability is sometimes linked to a diradical character or the propensity for the C-O bond to break under thermal or photochemical influence. mdpi.com Quantum chemical calculations suggest that the presence of an N⁺–O⁻ bond in N-oxides can decrease molecular stability by elongating bonds and reducing ring aromaticity. jchemrev.com

Basicity: Oxazole is a weak base, with a pKa of 0.8 for its conjugate acid, significantly less basic than imidazole (pKa = 7). wikipedia.orgtsijournals.com

Heterocyclic Ring Opening and Rearrangement Processes

The oxazole ring can undergo various cleavage and rearrangement reactions under specific conditions, often leading to the formation of different heterocyclic or open-chain structures.

Deprotonation-Induced Ring Opening: The C2-proton of the oxazole ring is the most acidic. tandfonline.comsemanticscholar.org Deprotonation at this position can lead to the formation of a 2-lithio-oxazole, which is often unstable and exists in equilibrium with a ring-opened isonitrile species. wikipedia.orgpharmaguideline.com

Rearrangement of Diels-Alder Adducts: As mentioned in section 3.3, the primary adducts from Diels-Alder reactions are frequently not isolated and undergo rearrangement to form more stable aromatic systems like pyridines and furans. researchgate.net

Photochemical Rearrangements: Oxazole rings can be susceptible to photolysis and photochemical transformations. tandfonline.com For example, diarylethenes containing an oxazole moiety can undergo a sequence of photocyclization, sigmatropic rearrangement, and ring-opening to yield functionalized naphthalenes. researchgate.net

Cornforth Rearrangement: This is a thermal rearrangement specific to 4-acyloxazoles, where the acyl group at C4 and the substituent at C5 exchange positions. wikipedia.org

Isomerization Reactions: The high strain of a three-membered ring in azirine derivatives can be exploited to synthesize fused ring systems. 5-(2H-Azirin-2-yl)oxazoles can undergo thermal intramolecular ring-to-ring isomerization to produce 4H-pyrrolo[2,3-d]oxazoles. mdpi.com

Ring Opening via Nucleophilic Attack: Reactions with certain nucleophiles can lead to ring opening. For instance, reacting oxazoles with nitrosobenzene (B162901) derivatives results in a formal [3+2] cycloaddition where the oxazole ring opens to form an intermediate that then cyclizes to a 2,5-dihydro-1,2,4-oxadiazole. oup.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

The 1H NMR spectrum of 5-(2-Methoxyphenyl)oxazole would provide detailed information about the electronic environment of each proton. The chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) group and the heterocyclic oxazole (B20620) ring.

Expected Chemical Shifts:

Oxazole Protons: The protons on the oxazole ring are expected to appear as singlets in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact position would depend on the electronic effects of the adjacent phenyl ring.

Aromatic Protons: The four protons of the 2-methoxyphenyl group would appear in the aromatic region (approximately δ 6.8-7.8 ppm). Due to the ortho-methoxy substituent, they would exhibit a complex splitting pattern (multiplet), likely consisting of doublets and triplets.

Methoxy Protons: The methyl protons of the methoxy group (-OCH3) would be observed as a sharp singlet, typically upfield around δ 3.8-4.0 ppm.

A representative data table for a related compound, 2-(4-methoxyphenyl)-5-phenyloxazole, shows aromatic protons in the range of δ 7.34-8.07 ppm and a characteristic methoxy singlet at δ 3.88 ppm researchgate.net. For this compound, the ortho-substitution would lead to more distinct and complex coupling patterns for the phenyl protons.

Interactive Data Table: Predicted 1H NMR Chemical Shifts

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Oxazole-H 7.5 - 8.5 Singlet (s)
Methoxyphenyl-H 6.8 - 7.8 Multiplet (m)

The 13C NMR spectrum complements the 1H NMR by providing data for the carbon skeleton.

Expected Chemical Shifts:

Oxazole Carbons: The carbon atoms of the oxazole ring are expected to resonate in the range of δ 120-160 ppm.

Aromatic Carbons: The carbons of the methoxyphenyl ring would appear between δ 110 and 160 ppm. The carbon atom directly bonded to the methoxy group (C-OCH3) would be significantly downfield due to the oxygen's deshielding effect.

Methoxy Carbon: The carbon of the methyl group in the methoxy substituent would be found in the upfield region, typically around δ 55-60 ppm.

For comparison, characterization of a similar structure, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, confirmed the presence of aliphatic and aromatic carbons within their expected ranges vensel.org.

Interactive Data Table: Predicted 13C NMR Chemical Shifts

Carbon Group Predicted Chemical Shift (δ, ppm)
Oxazole Ring Carbons 120 - 160
Methoxyphenyl Ring Carbons 110 - 160

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (1H-1H) coupling networks, which is particularly useful for assigning the adjacent protons on the 2-methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary (non-protonated) carbons and for confirming the connection between the oxazole ring and the methoxyphenyl substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

C=N Stretching: A characteristic absorption for the imine bond within the oxazole ring is expected around 1650-1590 cm-1.

C=C Stretching: Aromatic ring stretching vibrations would appear in the 1600-1450 cm-1 region.

C-O-C Stretching: The aryl-ether linkage (Ar-O-CH3) would show strong, characteristic bands. An asymmetric stretch is expected around 1250 cm-1 and a symmetric stretch near 1040 cm-1.

=C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring would be observed in the 900-690 cm-1 region, providing clues about the substitution pattern.

Spectroscopic analysis of related oxazole derivatives has confirmed these characteristic absorption bands vensel.org.

Interactive Data Table: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
Oxazole Ring C=N Stretch 1650 - 1590
Aromatic Ring C=C Stretch 1600 - 1450
Aryl Ether C-O-C Asymmetric Stretch ~1250

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C10H9NO2, corresponding to a monoisotopic mass of approximately 175.06 g/mol .

Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]+. For this compound, this would be observed at an m/z (mass-to-charge ratio) of approximately 176.07. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition with high precision.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]+ ion would reveal characteristic fragmentation pathways. Expected fragmentation could involve:

Cleavage of the oxazole ring.

Loss of small neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN).

Loss of a methyl radical (•CH3) from the methoxy group, followed by further rearrangements.

Analysis of various substituted oxazoles frequently employs mass spectrometry to confirm their identity and structure vensel.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

The photophysical properties of oxazole derivatives are of significant interest due to their applications in materials science, such as in optical brighteners and photosensitizers. globalresearchonline.net UV-Vis spectroscopy is fundamental to understanding the electronic transitions within these molecules. The absorption and emission characteristics are highly dependent on the molecular structure, the nature of substituents, and the polarity of the solvent. globalresearchonline.netresearchgate.net Studies on various oxazole derivatives reveal that these compounds typically absorb in the UV or visible region of the electromagnetic spectrum. globalresearchonline.net

The electronic absorption and emission spectra of this compound are dictated by π-π* transitions within its conjugated system, which comprises the oxazole and methoxyphenyl rings. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of substituents and the solvent environment. globalresearchonline.net For example, studies on other substituted benzoxazoles show maximum absorption wavelengths ranging from 336 to 374 nm. scielo.br

The emission spectra provide insights into the excited state of the molecule. Following excitation, the molecule relaxes to the ground state by emitting a photon, a process known as fluorescence. The difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic. A significant Stokes shift is often observed in fluorescent dyes, which is beneficial for applications as it minimizes self-absorption. nih.gov

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φfl), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for evaluating the potential of a compound for applications in fluorescence-based technologies.

For oxazole derivatives, quantum yields can vary significantly. For example, certain 2-aryl-perfluorobenzoxazoles have been reported to exhibit fluorescence quantum yields as high as 99%. rsc.org The quantum yield is typically determined relative to a well-characterized standard, such as quinine (B1679958) sulfate. nih.gov Both quantum yield and lifetime are influenced by factors that promote non-radiative decay pathways, such as molecular vibrations and interactions with the solvent. thermofisher.com

The this compound molecule contains an electron-donating methoxy group (-OCH₃) on the phenyl ring and an electron-accepting oxazole moiety, a structural motif conducive to intramolecular charge transfer (ICT). nih.gov Upon photoexcitation, an electron can be transferred from the donor part (methoxyphenyl) to the acceptor part (oxazole), creating an excited state with significant charge separation. rsc.org

This ICT character is often evidenced by a strong dependence of the fluorescence emission spectrum on solvent polarity (solvatochromism). nih.gov In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (bathochromic shift) in the emission wavelength compared to nonpolar solvents. In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties twist relative to each other in the excited state. rsc.org The investigation of these phenomena is key to designing molecules with specific and sensitive fluorescence responses. nih.govrsc.org

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound would reveal the planarity of the individual rings and the dihedral angle between the methoxyphenyl and oxazole rings. In related structures, the oxazole ring is typically planar. nih.goviucr.org However, the steric hindrance caused by the ortho-methoxy group on the phenyl ring is expected to induce a significant twist between the two aromatic systems.

For example, the crystal structure of a closely related compound, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, showed a dihedral angle of 8.6(1)° between the mean plane of the oxazole ring and the aromatic ring. nih.gov In another derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, the dihedral angles between the phenyl and oxazole rings in two independent molecules of the asymmetric unit were found to be 4.5(3)° and 14.2(3)°. researchgate.net Analysis of the crystal packing would also identify intermolecular interactions, such as hydrogen bonds or π-π stacking, which stabilize the crystal lattice. iucr.orgiucr.org

Below is a representative data table for a related oxazole derivative, illustrating the type of information obtained from a single-crystal X-ray analysis.

Table: Representative Crystallographic Data for an Oxazole Derivative

Parameter Value Reference Compound
Formula C₁₂H₁₅NO₂ 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole nih.gov
Crystal System Monoclinic 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole nih.gov
Space Group P2₁/n ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate researchgate.net
a (Å) 8.1495 (2) 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole nih.gov
b (Å) 10.9369 (3) 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole nih.gov
c (Å) 12.0864 (3) 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole nih.gov
**β (°) ** 91.305 (3) 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole nih.gov
**V (ų) ** 1076.99 (5) 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole nih.gov

| Z | 4 | 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole nih.gov |

Analysis of Intermolecular Interactions (e.g., C-H···O, C-H···N, C-H···π)

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions. In the case of organic molecules like this compound, which contains aromatic rings, an oxazole moiety, and a methoxy group, several types of weak hydrogen bonds are anticipated to play a crucial role in the supramolecular assembly. These include C-H···O, C-H···N, and C-H···π interactions.

As of the latest literature search, specific experimental data detailing the intermolecular interaction parameters for this compound has not been reported. The table below is a template that would be populated with such data upon successful crystallographic analysis.

Interaction TypeDonor (D)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
Example C-H···OC(x)-HO(y)e.g., 0.95e.g., 2.45e.g., 3.30e.g., 150
Example C-H···NC(z)-HN(w)e.g., 0.95e.g., 2.60e.g., 3.45e.g., 145
Example C-H···πC(a)-Hπ(ring)e.g., 0.95e.g., 2.80e.g., 3.65e.g., 140
This table is illustrative and awaits experimental data for this compound.

Hirschfeld Surface Analysis for Intermolecular Contacts

Hirschfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps various properties onto a surface defined by the points where the contribution of the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Key properties mapped onto the Hirschfeld surface include dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation.

Furthermore, 2D fingerprint plots derived from the Hirschfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots display the percentage contribution of each interaction to the total surface area, offering a clear picture of the packing environment. For this compound, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, reflecting the prevalence of van der Waals forces and hydrogen bonding.

Currently, there is no published Hirschfeld surface analysis for this compound. The following table presents a hypothetical breakdown of intermolecular contacts that would be generated from such an analysis.

Contact TypeContribution (%)
H···He.g., 45.0%
C···H / H···Ce.g., 25.0%
O···H / H···Oe.g., 15.0%
N···H / H···Ne.g., 5.0%
C···Ce.g., 4.0%
N···C / C···Ne.g., 3.0%
Othere.g., 3.0%
This table is a hypothetical representation and requires experimental and computational data for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometries, spectroscopic properties, and reactivity.

The first step in a computational analysis is typically geometry optimization, where the molecule's lowest energy conformation is determined. For 5-(2-Methoxyphenyl)oxazole, this process involves calculating the molecular structure that corresponds to a minimum on the potential energy surface. DFT methods, such as the B3LYP functional combined with a basis set like 6-31G, are commonly used for this purpose. asianpubs.org The optimization provides key geometrical parameters.

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density, atomic charges, and the nature of chemical bonds, which helps in understanding the molecule's stability and electronic properties. asianpubs.org

Table 1: Illustrative Geometrical Parameters from DFT Optimization This table presents typical parameters that would be determined for this compound through DFT calculations.

ParameterDescriptionPredicted Value Range
Bond Length (C-O in oxazole)The distance between carbon and oxygen atoms within the oxazole (B20620) ring.~1.35 - 1.38 Å
Bond Length (C=N in oxazole)The distance between carbon and nitrogen atoms in the double bond of the oxazole ring.~1.27 - 1.30 Å
Bond Angle (C-O-C in oxazole)The angle formed by the C-O-C linkage within the oxazole ring.~105° - 110°
Dihedral Angle (Oxazole-Phenyl)The twist angle between the planes of the oxazole and methoxyphenyl rings.~5° - 20°

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV)

DFT calculations are a reliable tool for predicting the spectroscopic signatures of a molecule, which can be used to interpret experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental FT-IR spectra. asianpubs.orgscielo.org.za This analysis helps in assigning specific vibrational modes, such as C-H stretching, C=N stretching, and ring vibrations, to the observed peaks in an experimental spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. semanticscholar.org These theoretical values are typically calculated relative to a standard (e.g., Tetramethylsilane) and can be correlated with experimental NMR data to confirm the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. scielo.org.zanih.gov This method predicts the vertical excitation energies and oscillator strengths, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. This analysis provides insights into the electronic transitions occurring within the molecule, often related to charge transfer between different parts of the structure. asianpubs.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.compku.edu.cn Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO: This orbital acts as an electron acceptor, and its energy level is related to the molecule's electrophilicity or acidity. youtube.compku.edu.cn The location of the LUMO indicates the probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial reactivity descriptor. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. asianpubs.org Conversely, a large gap indicates higher kinetic stability. pesquisaonline.net Analysis of the HOMO and LUMO energy levels helps confirm that charge transfer occurs within the molecule. asianpubs.org

Table 2: Key Reactivity Descriptors from FMO Analysis This table outlines the significance of parameters derived from Frontier Molecular Orbital analysis.

DescriptorFormulaSignificance
HOMO Energy (E_HOMO)-Indicates electron-donating ability (nucleophilicity).
LUMO Energy (E_LUMO)-Indicates electron-accepting ability (electrophilicity).
Energy Gap (ΔE)E_LUMO - E_HOMORelates to chemical reactivity and kinetic stability.
Ionization Potential (I)-E_HOMOThe energy required to remove an electron.
Electron Affinity (A)-E_LUMOThe energy released when an electron is added.
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Describes the escaping tendency of electrons.
Global Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to change in electron distribution.
Global Electrophilicity (ω)μ² / (2η)Quantifies the electrophilic nature of the molecule.

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. cal-tek.euekb.eg This method is instrumental in drug discovery for identifying potential therapeutic agents. cal-tek.eu

The molecular docking process involves several key steps. First, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. nih.gov The protein structure is often obtained from a repository like the Protein Data Bank (PDB). The ligand's 3D structure is generated and optimized, often using the DFT methods described previously.

Next, a docking algorithm explores various possible binding poses of the ligand within the active site of the protein. amazonaws.com Scoring functions are then used to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol. amazonaws.comnih.gov A more negative score generally indicates a more favorable binding interaction. amazonaws.com The results allow researchers to identify the most likely binding mode and rank different ligands based on their predicted affinity for the target. nih.gov

Docking simulations perform a conformational search to find the lowest energy conformation of the ligand within the receptor's binding pocket. amazonaws.com The final output provides a detailed view of the predicted binding mode, highlighting the specific intermolecular interactions that stabilize the ligand-protein complex.

These interactions can include:

Hydrogen Bonds: Crucial for specificity and stability.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Van der Waals Forces: General attractive or repulsive forces between molecules. amazonaws.comnih.gov

π-π Stacking: Interactions between aromatic rings.

Quantum Chemical Studies for Prediction of Chemical Reactivity and Pathways

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and potential reaction pathways of molecules like this compound. irjweb.com These computational methods provide insights into the electronic structure and properties of the molecule, which are fundamental to its behavior in chemical reactions.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

Based on these FMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Global Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

DFT calculations, such as those using the B3LYP functional with a 6-311G++(d,p) basis set, have been employed for various oxazole derivatives to determine these parameters. irjweb.com For instance, in a study on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the HOMO and LUMO energies were calculated to be -5.6518 eV and -0.8083 eV, respectively. irjweb.com Such calculations reveal that the compound is highly reactive. irjweb.com The distribution of HOMO and LUMO orbitals also indicates the likely sites for electrophilic and nucleophilic attacks. Typically, for donor-acceptor systems, the HOMO is spread over the electron-donating part of the molecule, while the LUMO is located on the electron-accepting moiety. mdpi.com

These theoretical analyses are crucial for understanding reaction mechanisms and designing new synthetic pathways. By mapping the molecular electrostatic potential (MEP), regions of positive and negative electrostatic potential can be identified, highlighting the areas prone to nucleophilic and electrophilic attack, respectively. rsc.org

Table 1. Representative Quantum Chemical Reactivity Descriptors Calculated for an Oxazole Derivative using DFT.
ParameterSymbolFormulaTypical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--5.6518
Lowest Unoccupied Molecular Orbital EnergyELUMO--0.8083
Energy GapΔEELUMO - EHOMO4.8435
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.2301
Global Chemical Hardnessη(ELUMO - EHOMO) / 22.4218
Global Electrophilicity Indexωμ2 / 2η2.1557

Data adapted from a DFT study on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine for illustrative purposes. irjweb.com

Topological and Pharmacophore Modeling

The biological activity and solid-state structure of molecules like this compound are significantly influenced by a network of weak intermolecular interactions. nih.gov These non-covalent forces, including hydrogen bonds, C–H⋯π interactions, and other van der Waals contacts, are crucial for molecular recognition processes, such as a drug binding to its receptor. nih.govsemanticscholar.orgtandfonline.com The study of these interactions provides a deeper understanding of the supramolecular architecture of crystalline solids. nih.gov

Topological analysis, based on Quantum Theory of Atoms in Molecules (QTAIM), is a powerful method for characterizing these weak interactions. mdpi.com This approach analyzes the electron density distribution to locate bond critical points (BCPs) between interacting atoms, providing quantitative information about the nature and strength of the bonds. rsc.orgmdpi.com

For example, a study on ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate revealed the contributions of various interactions to the crystal packing through Hirschfeld analysis. vensel.orgresearchgate.net The most significant contributions came from H···H (34.4%), O···H/H···O (20.3%), and C···H/H···C (14.5%) contacts, indicating the importance of these seemingly non-specific interactions in stabilizing the crystal lattice. researchgate.net In another comprehensive study on a series of 4,5-diaromatic-substituted oxazoles, it was found that the number of non-specific interactions is often more important for crystal cohesion than the strength of a few specific interactions. mdpi.comnih.gov Weak C–H⋯O and C–H⋯π interactions were also identified as playing a role in the stabilization of related oxazole crystal structures. nih.govnih.gov

Table 2. Percentage Contributions of Intermolecular Contacts to the Hirschfeld Surface for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.
Interaction TypeContribution (%)
H···H34.4
O···H / H···O20.3
Br···H / H···Br15.7
C···H / H···C14.5
C···O / O···C4.1
C···C2.5

Data from the Hirschfeld surface analysis of a related methoxyphenyl oxazole derivative. vensel.orgresearchgate.net

The three-dimensional structure and conformational flexibility of this compound are key determinants of its interaction with biological targets. Computational analysis allows for the exploration of its potential conformations and stereochemical properties. The relative orientation of the 2-methoxyphenyl and the oxazole rings is a critical conformational feature. This orientation is typically described by the dihedral angle between the planes of the two rings.

X-ray crystallography studies of related compounds provide valuable experimental data that can be used to benchmark computational models. For instance, in the crystal structure of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, the dihedral angle between the mean plane of the oxazole ring and the aromatic ring is a mere 8.6(1)°, indicating a nearly co-planar arrangement. nih.gov In another related compound, 5-(4-bromophenyl)-1,3-oxazol-2-amine, the dihedral angle between the oxazole and aromatic rings is 9.68(7)°. nih.gov

However, in other structures, more significant twisting is observed. For ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, which has two independent molecules (A and B) in its asymmetric unit, the dihedral angles between the oxazole and methoxyphenyl rings are 14.2(3)° and 4.5(3)°, respectively. researchgate.net In 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, the isoxazole (B147169) ring forms a dihedral angle of 17.1(1)° with the methoxyphenyl ring. nih.gov

These variations highlight that while a relatively planar conformation is common, steric hindrance from substituents or crystal packing forces can induce twisting. For this compound, the ortho-methoxy group could potentially lead to a greater dihedral angle compared to its para-substituted counterpart due to steric interaction with the oxazole ring. Computational methods, such as potential energy surface (PES) scans, can be used to calculate the energy associated with the rotation around the single bond connecting the two rings, thereby identifying the most stable conformations (energy minima) and the rotational energy barriers. This information is vital for understanding how the molecule might adapt its shape upon binding to a receptor.

Table 3. Dihedral Angles Between Oxazole/Isoxazole and Phenyl/Methoxyphenyl Rings in Related Crystal Structures.
CompoundRing 1Ring 2Dihedral Angle (°)Reference
2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazoleOxazoleMethoxyphenyl8.6(1) nih.gov
5-(4-bromophenyl)-1,3-oxazol-2-amineOxazoleBromophenyl9.68(7) nih.gov
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate (Molecule A)OxazoleMethoxyphenyl14.2(3) researchgate.net
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate (Molecule B)OxazoleMethoxyphenyl4.5(3) researchgate.net
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazoleIsoxazoleMethoxyphenyl17.1(1) nih.gov

Advanced Applications and Broader Research Trajectories of Oxazole Scaffolds

Material Science Applications

The inherent aromaticity and tunable electronic properties of the oxazole (B20620) ring make it an attractive component in the design of advanced materials. tandfonline.com The ability to introduce various substituents onto the oxazole core allows for the fine-tuning of photophysical and electronic characteristics.

Development of Dyes and Optical Materials

Oxazole derivatives are recognized for their utility as fluorescent dyes, pH probes, laser dyes, and scintillators. sciforum.net The incorporation of electron-donating or electron-withdrawing groups on the phenyl ring attached to the oxazole core can significantly influence the molecule's absorption and emission spectra. For instance, studies on various 2,5-disubstituted oxazole derivatives have demonstrated their potential as fluorescent probes. researchgate.net

The photophysical properties of several methoxyphenyl-containing oxazole derivatives have been studied, revealing how substitutions impact their optical behavior. The fluorescence emission of some oxazole derivatives is highly sensitive to the polarity of the solvent, indicating a change in the dipole moment upon excitation, a property known as intramolecular charge transfer (ICT). researchgate.net This solvatochromism is a desirable feature for chemical sensors and probes.

Below is a data table summarizing the photophysical properties of related oxazole derivatives in a specific solvent, highlighting the influence of molecular structure on these characteristics.

CompoundAbsorption Max (λabs) (nm)Emission Max (λem) (nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)
5-methyl-2-(p-methylphenyl)-4-acetyl oxazole (MMPAO)3224381160.21
5-methyl-2-(p-methoxyphenyl)-4-acetyl oxazole (MOPAO)3284401120.25
5-methyl-2-(p-N,N'-dimethylaminophenyl)-4-acetyl oxazole (MDMAPAO)3804801000.35
5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO)3905121220.65
Data derived from studies on various oxazole derivatives in ethyl acetate. researchgate.net

Applications in Optoelectronic Devices

The high fluorescence quantum yields and chemical stability of certain oxadiazole derivatives, a related class of azoles, make them suitable for use in organic light-emitting diodes (OLEDs). dntb.gov.ua By functionalizing these molecules, the emission color and thermal stability of the resulting devices can be tailored. While direct research on 5-(2-Methoxyphenyl)oxazole in OLEDs is not prominent, the principles derived from studies on similar heterocyclic compounds suggest its potential as a component in the emissive or charge-transporting layers of such devices.

Role as Chemical Reagents and in Catalysis

Oxazole-containing molecules serve as important ligands in transition metal catalysis due to the electron-donating properties of the nitrogen atom in the ring. tandfonline.comalfachemic.com This allows them to form stable complexes with various metal centers, which can then catalyze a wide range of organic transformations.

Vanadium complexes synthesized with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.comresearchgate.net The position of substituents on the ligand structure significantly impacts the catalyst's performance and the properties of the resulting polymers. mdpi.comresearchgate.net This highlights the potential for oxazole derivatives like this compound to act as ligands in the development of novel catalysts for polymer synthesis. mdpi.com

Agricultural Science Applications (e.g., pesticides, herbicides)

The oxazole scaffold is increasingly recognized for its potential in agrochemical research. bohrium.com Its derivatives have been investigated for a range of biological activities, including fungicidal, insecticidal, and herbicidal properties. bohrium.comresearchgate.net The specific substitutions on the oxazole ring and its appended groups are crucial in determining the type and efficacy of its biological action. bohrium.com

A notable example is 5-(4'-Methoxyphenyl)-oxazole (MPO), an isomer of the subject compound, which was isolated from a fungal culture and identified as an inhibitor of the hatching and growth of the nematode Caenorhabditis elegans. nih.gov Subsequent synthesis and testing of nineteen MPO derivatives revealed that the entire molecular structure of MPO is essential for its anti-C. elegans activity, as the derivatives showed no effect. nih.gov This underscores the high degree of structural specificity required for biological activity in this class of compounds.

Research has explored various oxazole derivatives for their potential as:

Fungicides: Protecting crops from fungal pathogens. bohrium.com

Insecticides and Acaricides: Combating insect and mite infestations. bohrium.com

Herbicides: Managing weed competition with crops. bohrium.com

Chelation Chemistry and Metal Complexation Studies

The nitrogen atom in the oxazole ring can act as a coordination site for metal ions, enabling these molecules to function as chelating ligands. alfachemic.com The formation of metal complexes can enhance or modify the intrinsic properties of the oxazole-containing molecule, leading to applications in areas such as catalysis, materials science, and bioinorganic chemistry. dntb.gov.uaijesrr.org

Studies on related benzoxazole (B165842) derivatives have demonstrated their use as fluorescent probes for sensing metal cations. acs.org The chelation of a metal ion can alter the photophysical properties of the molecule, resulting in a detectable change in fluorescence. acs.org For example, a bidentate nitrogen donor-carbene ligand incorporating a benzoxazole unit has been synthesized and its coordination chemistry with metals like silver, palladium, rhodium, and platinum has been explored. acs.orgacs.org These complexes have shown potential as catalysts in hydrosilylation reactions. acs.org Preliminary studies on some 1,3-oxazoles have also indicated their potential for cation recognition, with observable fluorescence changes in the presence of specific metal ions like Ni²⁺. sciforum.net

Design and Synthesis of Novel Heterocyclic Systems Incorporating the Oxazole Moiety

The oxazole ring is a valuable synthon in organic chemistry, serving as a starting point for the construction of more complex heterocyclic systems. nih.govaip.org Several synthetic methodologies utilize the oxazole core to build diverse molecular architectures.

One of the most prominent methods for synthesizing 5-substituted oxazoles is the Van Leusen oxazole synthesis . nih.govmdpi.comwikipedia.org This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. nih.govwikipedia.org This method is highly versatile and has been used to create a wide array of oxazole derivatives, which can then be further modified. nih.govmdpi.com

Furthermore, functionalized oxazoles can undergo various cross-coupling reactions to create more elaborate structures. The Suzuki-Miyaura cross-coupling reaction , for example, is used to form carbon-carbon bonds by coupling an organoboron compound with a halide. tandfonline.comnih.gov This reaction has been successfully applied to functionalize the 2- and 4-positions of the oxazole ring, allowing for the synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.comnih.govijpsonline.com Such reactions are instrumental in building libraries of complex molecules for screening in drug discovery and materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(2-Methoxyphenyl)oxazole, and how do reaction conditions influence yield?

  • Methodological Answer : The van Leusen oxazole synthesis is a robust method for preparing 5-substituted oxazoles. Using 2-methoxybenzaldehyde as the starting aldehyde, TosMIC (p-toluenesulfonylmethyl isocyanide), and potassium carbonate in methanol under reflux (70°C for 3 hours) yields this compound. Optimizing stoichiometry (equimolar aldehyde and TosMIC) and solvent (methanol with post-reaction water addition) improves purity. Column chromatography (EtOAc/hexane) is critical for isolating the product . Alternative methods, such as AuCl3-catalyzed cyclization of alkynone oximes (e.g., 1-phenyl-3-m-tolyl-propynone oxime), achieve moderate yields (51–86%) but require inert conditions and precise catalyst loading (1 mol%) .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • HRMS (EI, 70 eV) : Confirm molecular ion peaks (e.g., calculated m/z 265.1103 for C17H15NO2 vs. observed 265.1109) to validate molecular composition .
  • Elemental Analysis : Compare experimental values (e.g., C 73.00%, H 5.96%, N 4.60%) with theoretical calculations (C 73.20%, H 5.80%, N 4.74%) to assess purity .
  • 1H/13C NMR : Identify methoxy (δ ~3.8 ppm) and oxazole ring protons (δ 6.5–8.0 ppm). Cross-validate aromatic coupling patterns with X-ray crystallography data .

Q. How does the methoxy group at the 2-position influence the electronic properties of the oxazole ring?

  • Methodological Answer : The electron-donating methoxy group increases electron density on the oxazole ring, as shown by molecular electrostatic potential (MEP) calculations. This enhances nucleophilicity at the oxazole nitrogen, facilitating halogen bonding with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene). Such interactions are critical in cocrystal engineering for optoelectronic applications .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., 8.6° vs. 9.68° between oxazole and aryl planes) arise from packing forces and intermolecular interactions (e.g., C–H···O bonds). Use single-crystal X-ray diffraction (SCXRD) with high-resolution data (R factor < 0.05) and refine H-atom positions geometrically (C–H = 0.93–0.97 Å, Uiso = 1.2–1.5 Ueq). Compare with DFT-optimized geometries to distinguish intrinsic molecular conformations from crystal-packing effects .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

  • Methodological Answer : For Pd-catalyzed C–H arylation, use electron-rich oxazole substrates and optimize ligands (e.g., butyldi(1-adamantyl)-phosphine) to enhance catalytic efficiency. Adjust solvent polarity (e.g., DMA vs. DMF) and additives (pivalic acid) to stabilize intermediates. For example, coupling 4-bromofluorobenzene with oxazole under Pd(OAc)2 catalysis achieves 51% yield but requires 24-hour reflux . Screen alternative directing groups (e.g., pyridyl substituents) to improve regioselectivity .

Q. How do halogen-bonding interactions involving this compound impact cocrystal formation and luminescence properties?

  • Methodological Answer : The oxazole nitrogen acts as a halogen-bond acceptor, forming N···I interactions with iodoperfluorobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene). Characterize cocrystals via SCXRD and quantify interaction strength using MEP values. Luminescence shifts (e.g., bathochromic emission) correlate with cocrystal geometry and π-stacking distances. Compare with non-halogenated analogs to isolate electronic vs. steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.